![molecular formula C14H8ClN5 B2755799 5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline CAS No. 1333714-00-3](/img/structure/B2755799.png)
5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline” is a nitrogenous heterocyclic compound. It is a derivative of the triazolo[4,3-b]pyridazine class of compounds . The compound has a molecular weight of 220.06 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazolo[4,3-b]pyridazine ring fused with a quinoline ring . The exact structural details can be obtained through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a sealed container in a dry environment .Safety and Hazards
Orientations Futures
The compound and its derivatives have shown promise in various areas of medicinal chemistry. They have been studied for their antibacterial activity, with some derivatives showing moderate to good antibacterial activities against both Gram-positive and Gram-negative strains . The compound’s structure-activity relationship and its potential for the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases have also been discussed .
Propriétés
IUPAC Name |
5-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-12-6-7-13-17-18-14(20(13)19-12)10-3-1-5-11-9(10)4-2-8-16-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZVVDJEBSOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NN=C4N3N=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

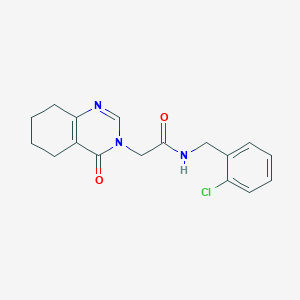
![1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2755717.png)
![9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755718.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755720.png)
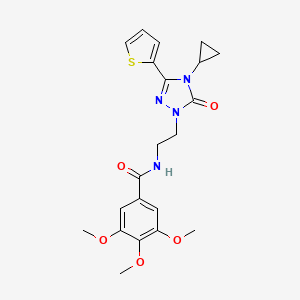
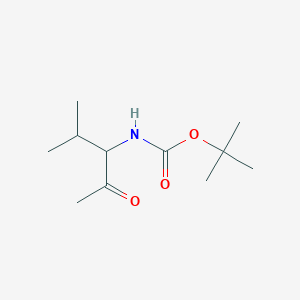
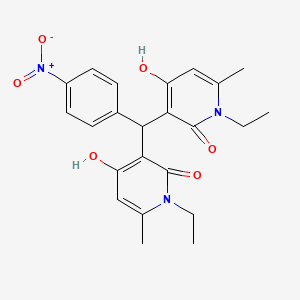



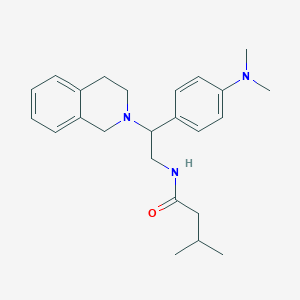
![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)

